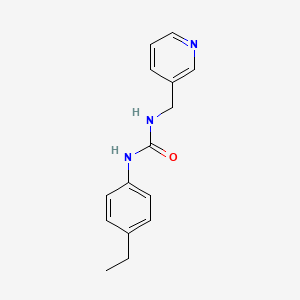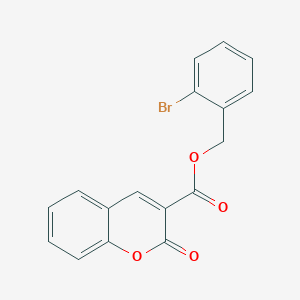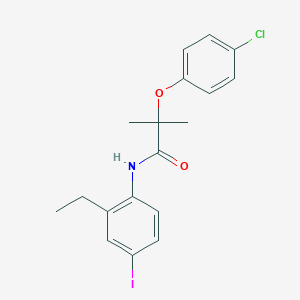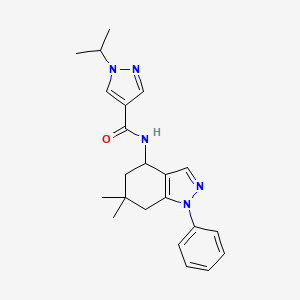![molecular formula C22H20N2O7 B5088644 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5088644.png)
5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
'5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]', also known as OMe-IBD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. OMe-IBD is a derivative of the isoindole-1,3-dione family and has been synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction.
作用机制
The mechanism of action of 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] is not fully understood. However, it has been reported that 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has also been reported to inhibit the growth of fungi and bacteria by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects
5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been reported to have both biochemical and physiological effects. Biochemically, 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been reported to inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins. Physiologically, 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation.
实验室实验的优点和局限性
5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has several advantages for lab experiments, including its high purity, good yields, and ease of synthesis. However, 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] also has some limitations, including its limited solubility in water and its potential toxicity to cells.
未来方向
5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has several potential future directions for scientific research. These include the synthesis of 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] derivatives with improved solubility and bioactivity, the investigation of the mechanism of action of 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione], and the development of 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]-based materials for optoelectronics and biomedical applications. Additionally, further studies are needed to determine the potential toxicity of 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] and its derivatives in vivo.
合成方法
5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. On the other hand, the Buchwald-Hartwig amination reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. Both methods have been reported to yield 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] in good yields and high purity.
科学研究应用
5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been reported to have potential applications in various fields, including material science, optoelectronics, and medicinal chemistry. In material science, 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been used as a building block for the synthesis of conjugated polymers and as a dopant for the synthesis of conducting polymers. In optoelectronics, 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been used as a fluorescent probe for the detection of metal ions and as a sensitizer for the synthesis of dye-sensitized solar cells. In medicinal chemistry, 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been reported to have anticancer, antifungal, and antibacterial activities.
属性
IUPAC Name |
2-(2-methoxyethyl)-5-[2-(2-methoxyethyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7/c1-29-9-7-23-19(25)15-5-3-13(11-17(15)21(23)27)31-14-4-6-16-18(12-14)22(28)24(20(16)26)8-10-30-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMCZLOYUSWRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5088581.png)


![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5088608.png)

![3'-amino-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile](/img/structure/B5088635.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5088646.png)
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5088649.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5088655.png)


![N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]acetamide hydrochloride](/img/structure/B5088665.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5088667.png)
